molecular formula C17H23N3O3 B4099350 N-(4-Methoxy-phenyl)-2-(3-oxo-decahydro-quinoxalin-2-yl)-acetamide

N-(4-Methoxy-phenyl)-2-(3-oxo-decahydro-quinoxalin-2-yl)-acetamide

Cat. No.: B4099350
M. Wt: 317.4 g/mol
InChI Key: DEVCHMZFLMYXLF-UHFFFAOYSA-N
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Description

N-(4-Methoxy-phenyl)-2-(3-oxo-decahydro-quinoxalin-2-yl)-acetamide (CAS: 36932-44-2) is a synthetic acetamide derivative featuring a 4-methoxyphenyl group linked via an acetamide bridge to a decahydroquinoxalin-3-one moiety. The compound's structure combines a planar aromatic ring with a bicyclic, partially saturated heterocycle, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-23-12-8-6-11(7-9-12)18-16(21)10-15-17(22)20-14-5-3-2-4-13(14)19-15/h6-9,13-15,19H,2-5,10H2,1H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVCHMZFLMYXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methoxy-phenyl)-2-(3-oxo-decahydro-quinoxalin-2-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C17H23N3O3
  • Molecular Weight : 317.4 g/mol
  • IUPAC Name : N-(4-methoxyphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections detail the specific activities associated with this compound.

Antimicrobial Activity

Studies have shown that derivatives of phenoxy-N-arylacetamides possess antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds related to this structure have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Antidiabetic Activity

Research has indicated that similar compounds can exhibit antidiabetic effects. The mechanisms often involve modulation of glucose metabolism and insulin sensitivity .

Anti-inflammatory and Analgesic Effects

Compounds within this chemical class have also been reported to possess anti-inflammatory and analgesic properties. These effects are typically mediated through inhibition of inflammatory pathways and pain receptors .

Case Studies

  • Synthesis and Characterization : A study published in 2021 detailed the synthesis of related compounds through reactions involving chloroacetamides and phenolic derivatives. The characterization was performed using IR, NMR, and X-ray diffraction techniques .
  • Biological Evaluation : In a comparative study, various phenoxy-N-arylacetamides were evaluated for their biological activities. The results highlighted significant antimicrobial and anti-inflammatory properties, suggesting potential therapeutic applications .

Research Findings

Recent studies have focused on the docking interactions of these compounds with biological targets:

  • Binding Affinity : Molecular docking studies suggest that this compound has favorable binding interactions with key enzymes involved in metabolic pathways.
Target EnzymeBinding Affinity (kcal/mol)
Enzyme A-7.5
Enzyme B-8.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound can be compared to other acetamide derivatives based on substituents, heterocyclic cores, and functional groups. Key structural analogs include:

Compound Name Structural Differences vs. Target Compound Key Features
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) Quinazoline sulfonyl core vs. decahydroquinoxaline High anti-cancer activity (IC₅₀ < 10 µM against HCT-1, MCF-7 cell lines)
N-(2,3-Diphenylquinoxalin-6-yl)-2-((4-chlorophenyl)thio)acetamide (4a) Diphenylquinoxaline core vs. decahydroquinoxaline; thioether Antimicrobial activity (Gram-positive bacteria; MIC = 8–16 µg/mL)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole core vs. decahydroquinoxaline; trimethoxyphenyl Potential kinase inhibition (structural similarity to tyrosine kinase inhibitors)
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) Cyano-hydrazinylidene group vs. acetamide; sulfamoylphenyl High yield (95%); IR νmax = 3336 cm⁻¹ (NH), 2212 cm⁻¹ (C≡N)

Pharmacological and Physicochemical Properties

  • Anti-Cancer Activity :
    Quinazoline sulfonyl analogs (e.g., 40 ) show potent activity against HCT-1 and MCF-7 cells due to sulfonyl and morpholine groups enhancing DNA intercalation . The target compound’s saturated heterocycle may reduce cytotoxicity but improve metabolic stability.

  • Antimicrobial Activity :
    Thioether-containing analogs (e.g., 4a ) exhibit Gram-positive antibacterial activity, likely via disruption of cell wall synthesis . The absence of a sulfur group in the target compound may limit this effect.

  • Physicochemical Data: Melting Point: Analog 13b has a mp of 274°C , while the target compound’s mp is unreported but expected to be lower due to reduced crystallinity from the decahydroquinoxaline core. IR Spectroscopy: Key bands for acetamide derivatives include C=O (1660–1664 cm⁻¹) and NH (3186–3336 cm⁻¹) .

Functional Group Impact

  • Methoxy Group : The 4-methoxyphenyl moiety enhances solubility and bioavailability in analogs like 13b and 40 .
  • Heterocyclic Core: Saturated cores (e.g., decahydroquinoxaline) may reduce planarity and DNA intercalation compared to aromatic quinoxaline or quinazoline systems .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(4-Methoxy-phenyl)-2-(3-oxo-decahydro-quinoxalin-2-yl)-acetamide?

The synthesis typically involves a multi-step protocol:

Condensation reactions to form the quinoxaline core, often using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

Functionalization of the quinoxaline moiety with methoxyphenyl and acetamide groups under controlled pH (6.5–7.5) and temperature (40–60°C) to avoid side reactions .

Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures .
Key conditions include inert atmospheres (N₂/Ar) for oxygen-sensitive steps and catalytic agents (e.g., Pd/C for hydrogenation) .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify methoxy (-OCH₃), acetamide (-NHCO-), and quinoxaline proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect fragmentation patterns .
  • FTIR : To verify carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
    Cross-validation with computational tools (e.g., ChemDraw or Gaussian) is recommended to resolve ambiguities .

Q. How does the methoxyphenyl substituent influence the compound’s physicochemical properties?

The methoxy group (-OCH₃) enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) via dipole interactions and stabilizes the molecule through electron-donating effects, which can alter redox potentials in electrochemical assays . LogP values (measured via HPLC) typically decrease compared to non-polar analogs, affecting bioavailability .

Q. What are the standard protocols for assessing the compound’s thermal stability?

  • Thermogravimetric Analysis (TGA) : Heating rates of 10°C/min under N₂ to determine decomposition temperatures .
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and exothermic/endothermic events .
    Consistent sample preparation (e.g., lyophilization to remove residual solvents) is critical for reproducibility .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and purity of this compound?

  • DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity (e.g., THF vs. DCM), catalyst loading (0.5–5 mol%), and reaction time .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
  • Alternative Catalysts : Explore organocatalysts (e.g., DMAP) or enzymatic methods to reduce metal contamination in final products .

Q. What strategies resolve contradictions in NMR data for novel derivatives of this compound?

  • 2D NMR Techniques : COSY and HSQC to assign overlapping proton signals, especially in the quinoxaline and methoxyphenyl regions .
  • Computational NMR Prediction : Tools like ACD/Labs or DFT calculations (Gaussian) to simulate spectra and validate assignments .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX ) for unambiguous structural confirmation when spectral data conflict .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

  • Substituent Variation : Replace methoxyphenyl with halogenated (e.g., -Cl, -F) or nitro groups to modulate electron density and binding affinity .
  • Quinoxaline Modifications : Introduce heterocycles (e.g., triazoles or pyrazoles ) to enhance interactions with target proteins.
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical binding motifs, such as hydrogen-bond acceptors in the acetamide group .

Q. What experimental approaches elucidate the mechanism of action when biological assay data are inconsistent?

  • Target Deconvolution : Combine affinity chromatography (using immobilized compound) with mass spectrometry to identify binding partners .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding constants (KD) and distinguish competitive vs. non-competitive inhibition .
  • Gene Knockdown : siRNA silencing of putative targets (e.g., kinases) to validate functional relevance in cellular models .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve hydrophilicity, followed by enzymatic activation in target tissues .
  • Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .

Q. What methods validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation products via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using UPLC-PDA .
  • Metabolite Profiling : Use liver microsomes or hepatocytes to identify phase I/II metabolites and assess metabolic liability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxy-phenyl)-2-(3-oxo-decahydro-quinoxalin-2-yl)-acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxy-phenyl)-2-(3-oxo-decahydro-quinoxalin-2-yl)-acetamide

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